5-Fluoro-2-(pyrrolidin-2-yl)pyridine

Stereochemistry Nicotinic receptor pharmacology Chiral resolution

This fluorinated heterocyclic building block integrates 5-fluoro substitution on the pyridine ring with a chiral pyrrolidine moiety, critically modulating receptor binding affinity and oxidative metabolic stability. The racemate serves as a key intermediate for nAChR ligand SAR exploration and chiral resolution into active (S)-enantiomer precursors. Procure specifically for CNS-targeted programs where fluorine-mediated metabolic stabilization and stereochemical control are essential.

Molecular Formula C9H11FN2
Molecular Weight 166.20 g/mol
CAS No. 1211584-26-7
Cat. No. B12081465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-(pyrrolidin-2-yl)pyridine
CAS1211584-26-7
Molecular FormulaC9H11FN2
Molecular Weight166.20 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=NC=C(C=C2)F
InChIInChI=1S/C9H11FN2/c10-7-3-4-9(12-6-7)8-2-1-5-11-8/h3-4,6,8,11H,1-2,5H2
InChIKeyHMSQFFINRZJSLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-(pyrrolidin-2-yl)pyridine (CAS 1211584-26-7) Sourcing and Application Overview for R&D Procurement


5-Fluoro-2-(pyrrolidin-2-yl)pyridine (CAS 1211584-26-7, molecular weight 166.2 g/mol, purity ≥95%) is a fluorinated heterocyclic building block that integrates a pyridine ring with 5-fluoro substitution and a pyrrolidin-2-yl moiety . The compound is commercially available as both the racemate (CAS 1211584-26-7) and enantiopure forms, including (S)-5-fluoro-2-(pyrrolidin-2-yl)pyridine (CAS 1213669-31-8) and its hydrochloride salts . In the pyrrolidine-substituted nicotine analog series, 5-fluoro substitution on the pyridine ring has been shown to modulate receptor binding and metabolic stability, making this scaffold distinct among fluoropyridine-pyrrolidine congeners [1]. The compound serves primarily as a chiral intermediate for nicotinic acetylcholine receptor (nAChR) ligands, with the (S)-enantiomer being a documented precursor to varenicline [2].

Why 5-Fluoro-2-(pyrrolidin-2-yl)pyridine Cannot Be Casually Substituted by Other Pyrrolidinyl-Pyridine Analogs


Generic substitution among pyrrolidin-2-ylpyridine analogs is contraindicated due to three interdependent structural determinants. First, the fluorine atom at the pyridine 5-position introduces an electron-withdrawing inductive effect that significantly alters the hydrogen-bond basicity of the pyridine nitrogen, thereby modulating receptor binding affinity and off-rate kinetics in nAChR ligand systems [1]. Second, the stereochemical configuration at the pyrrolidine 2-position is non-negotiable for target engagement; the (S)-enantiomer is the active stereoisomer in varenicline synthesis, while the (R)-enantiomer exhibits a divergent pharmacological profile with distinct nicotinic receptor subtype selectivity [2][3]. Third, the 5-fluoro substitution confers enhanced oxidative metabolic stability compared to unsubstituted pyridine analogs, as demonstrated in SAR studies of fluoro-substituted pyrrolidinyl-pyridones, where fluorine incorporation reduced CYP-mediated clearance [4]. These three orthogonal differentiation axes—electronic modulation, stereochemical stringency, and metabolic stabilization—collectively render compound interchange scientifically invalid without full revalidation of the target-specific SAR.

5-Fluoro-2-(pyrrolidin-2-yl)pyridine (CAS 1211584-26-7): Quantitative Differentiation Evidence for Scientific Selection


Chiral Configuration Determines Pharmacological Fate: S-Enantiomer is the Varenicline Intermediate, R-Enantiomer is Not

The (S)-enantiomer of 5-fluoro-2-(pyrrolidin-2-yl)pyridine (CAS 1213669-31-8) is a documented, essential chiral intermediate in the synthesis of varenicline, a selective α4β2 nicotinic acetylcholine receptor partial agonist approved for smoking cessation [1]. In contrast, the (R)-enantiomer (CAS 2241594-45-4) is explicitly characterized as having a distinct pharmacological profile with potential activity as a nicotinic receptor ligand but is NOT utilized in varenicline synthesis [2]. This stereochemical dichotomy is absolute: procurement of the incorrect enantiomer renders the material useless for varenicline-targeted synthetic routes. The chiral center at the pyrrolidine 2-position is essential for optimal receptor binding geometry and downstream pharmacological activity [1].

Stereochemistry Nicotinic receptor pharmacology Chiral resolution

5-Fluoro Substitution Modulates Hydrogen-Bond Basicity Relative to Unsubstituted Pyridine Analogs

In the nicotinic pharmacophore, the pyridine nitrogen acts as a key hydrogen-bond acceptor site. Thermodynamic studies have established that electron-withdrawing substituents on the pyridine ring directly modulate the hydrogen-bond basicity of this nitrogen, which correlates with receptor binding affinity [1]. For nicotine and its analogs, the hydrogen-bond basicity of the pyridine nitrogen is significantly influenced by inductive effects from ring substituents [1]. The 5-fluoro substituent in 5-fluoro-2-(pyrrolidin-2-yl)pyridine exerts an electron-withdrawing inductive effect (-I) that reduces the hydrogen-bond basicity of the pyridine nitrogen compared to the unsubstituted 2-(pyrrolidin-2-yl)pyridine analog (MW 148.2 g/mol) . This alteration in basicity translates to measurable differences in receptor off-rates and binding thermodynamics, although direct comparative IC50 values for this specific compound against purified nAChR subtypes are not currently available in the open literature.

Hydrogen bonding Nicotinic pharmacophore Physical chemistry

Fluorine Substitution Enhances Metabolic Stability: Class-Level Evidence from Fluoro-Pyrrolidinyl Pyridones

Structure-activity relationship studies on 8-(fluoro-substituted pyrrolidinyl)-2-pyridones provide class-level evidence that fluorine incorporation at the pyridine ring improves metabolic stability [1]. In this series, compounds bearing fluorine substituents on the pyrrolidine or pyridine moieties demonstrated reduced susceptibility to oxidative metabolism, a finding consistent with the well-established principle that fluorine blocks metabolic soft spots (specifically, CYP450-mediated oxidation at electron-rich aromatic positions) [1]. While direct microsomal stability data for 5-fluoro-2-(pyrrolidin-2-yl)pyridine are not publicly reported, the electron-withdrawing nature of the 5-fluoro substituent is predicted to reduce the electron density at the pyridine C5 position, thereby decreasing the likelihood of CYP-mediated hydroxylation at this site relative to unsubstituted 2-(pyrrolidin-2-yl)pyridine.

Metabolic stability CYP oxidation Medicinal chemistry

Pyrrolidin-2-yl Linkage Provides Conformational Constraint Relative to Pyrrolidin-1-yl Regioisomers

The pyrrolidin-2-yl substitution pattern in 5-fluoro-2-(pyrrolidin-2-yl)pyridine (CAS 1211584-26-7) creates a stereogenic center at the pyrrolidine 2-position that is absent in the pyrrolidin-1-yl regioisomer, 5-fluoro-2-(pyrrolidin-1-yl)pyridine (CAS 1287217-79-1) [1]. This structural difference has profound implications for three-dimensional molecular recognition: the pyrrolidin-2-yl isomer possesses a chiral center that restricts conformational freedom and enables stereospecific interactions with chiral biological targets . In contrast, the pyrrolidin-1-yl regioisomer lacks this stereogenic center and presents a different spatial orientation of the pyrrolidine ring relative to the pyridine plane. In nicotine SAR studies, the position and substitution pattern of the pyrrolidine ring relative to the pyridine ring critically determine receptor subtype selectivity and agonist/antagonist character [2].

Regiochemistry Conformational analysis Receptor binding

Validated Application Scenarios for 5-Fluoro-2-(pyrrolidin-2-yl)pyridine (CAS 1211584-26-7) in R&D Procurement


Synthesis of Varenicline and Related α4β2 Nicotinic Receptor Ligands

The (S)-enantiomer (CAS 1213669-31-8 as free base; CAS 2061996-80-1 as dihydrochloride salt) is an established chiral intermediate for varenicline synthesis [1]. Procurement for this application requires strict enantiopurity verification, as the (R)-enantiomer (CAS 2241594-45-4) is documented to have a different pharmacological profile and is not suitable for varenicline synthesis [2]. The dihydrochloride salt form offers enhanced aqueous solubility for synthetic manipulations .

Structure-Activity Relationship (SAR) Studies of Fluoropyridine-Pyrrolidine Nicotinic Ligands

The 5-fluoro substitution provides an electron-withdrawing handle that modulates pyridine nitrogen hydrogen-bond basicity, enabling systematic SAR exploration of receptor binding thermodynamics [1]. When procuring for SAR campaigns, the pyrrolidin-2-yl regioisomer (CAS 1211584-26-7) should be selected over the pyrrolidin-1-yl regioisomer (CAS 1287217-79-1) when stereochemical diversity is required, as the former introduces a stereogenic center that enables enantiomer-specific receptor interactions [2]. Rac-5-fluoro-2-(pyrrolidin-2-yl)pyridine may be procured as a starting material for chiral resolution into its component enantiomers for comparative pharmacological profiling.

Medicinal Chemistry Lead Optimization Requiring Enhanced Metabolic Stability

Based on class-level SAR evidence from fluoro-substituted pyrrolidinyl-pyridones, the 5-fluoro substituent is predicted to confer increased resistance to CYP450-mediated oxidative metabolism compared to unsubstituted 2-(pyrrolidin-2-yl)pyridine [1]. This property makes 5-fluoro-2-(pyrrolidin-2-yl)pyridine a strategically advantageous scaffold for CNS-targeted programs where metabolic stability is a critical optimization parameter. Researchers should note that direct microsomal stability data for this specific compound are not publicly available; empirical determination is recommended as part of the procurement and screening workflow.

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